Product packaging for Ir[dF(t-Bu)-ppy]3(Cat. No.:)

Ir[dF(t-Bu)-ppy]3

Cat. No.: B13438709
M. Wt: 931.0 g/mol
InChI Key: ZYCGNYVEOFWBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Significance of Iridium(III) Complexes as Phosphorescent Emitters and Photocatalysts

The journey of Iridium(III) complexes from niche laboratory curiosities to indispensable tools in modern chemistry is a testament to their remarkable versatility. Initially recognized for their potential in organic light-emitting diodes (OLEDs), their role has expanded dramatically. tue.nlresearchgate.net The strong spin-orbit coupling of the iridium core facilitates highly efficient intersystem crossing from singlet to triplet excited states, leading to strong phosphorescence. acs.org This property is crucial for OLED technology, where the ability to harvest both singlet and triplet excitons is key to achieving high internal quantum efficiencies.

Beyond their emissive properties, these complexes have emerged as powerful photocatalysts in organic synthesis and solar energy conversion. acs.orgresearchgate.net Their long-lived excited states and tunable redox potentials allow them to mediate a wide range of chemical transformations under mild, visible-light irradiation. researchgate.netuonbi.ac.ke This has opened up new avenues for sustainable and efficient synthesis of complex molecules.

Distinctive Photophysical and Electrochemical Characteristics of Cyclometalated Iridium(III) Complexes

Cyclometalated Iridium(III) complexes possess a unique set of photophysical and electrochemical characteristics that underpin their utility. The direct Iridium-carbon bond in these complexes imparts significant stability and influences their electronic properties. researchgate.net Key features include:

High Phosphorescence Quantum Yields: The heavy iridium atom promotes efficient spin-orbit coupling, leading to high quantum yields of phosphorescence. researchgate.netmdpi.com

Long Excited-State Lifetimes: Their triplet excited states typically have lifetimes in the microsecond range, providing a sufficient window for bimolecular reactions to occur. uonbi.ac.keresearchgate.net

Tunable Emission and Redox Potentials: The electronic properties, and thus the emission color and redox potentials, can be finely tuned by modifying the chemical structure of the cyclometalating and ancillary ligands. mdpi.commdpi.com This allows for the rational design of complexes for specific applications.

Reversible Redox Behavior: Many Iridium(III) complexes exhibit reversible oxidation and reduction processes, a crucial characteristic for their role as photocatalysts in redox cycles. uonbi.ac.ke

Overview of Homoleptic Tris(cyclometalated) Iridium(III) Complexes, with emphasis on Ir[dF(t-Bu)-ppy]3 and its analogues

Homoleptic tris(cyclometalated) Iridium(III) complexes are a specific class where three identical cyclometalating ligands coordinate to the iridium center. nih.gov A prominent example that has garnered significant attention is This compound , also known as Tris[2-(2,4-difluoro-3-(tert-butyl)phenyl)pyridine]iridium(III).

This complex and its analogues, such as Ir(ppy)3 and Ir[dF(CF3)ppy)2(dtbbpy)]+, are characterized by their neutral charge and often exhibit high stability. nih.govprinceton.edu The introduction of fluorine and tert-butyl groups onto the phenylpyridine ligands in this compound significantly modifies its electronic properties compared to the parent Ir(ppy)3. orgsyn.org These substitutions can enhance the complex's excited-state reduction potential, making it a more powerful reducing agent in its excited state. nih.gov The synthesis of these complexes typically involves a two-step process, starting with the formation of a chloride-bridged iridium dimer, followed by the reaction with the cyclometalating ligand. nih.gov

Academic Relevance and Research Trajectories of this compound in Contemporary Chemistry

This compound has established itself as a highly relevant and widely used photocatalyst in contemporary organic synthesis. Its enhanced reducing power upon photoexcitation has made it particularly effective in a variety of challenging chemical transformations. orgsyn.org

One notable application is in decarboxylative arylations of α-amino acids, where this compound has been shown to outperform other iridium-based photocatalysts. orgsyn.org Current research continues to explore its utility in novel synthetic methodologies, including [3+2] cycloadditions and other photoredox-mediated bond-forming reactions. nih.gov The ongoing investigation into the fundamental photophysical and electrochemical properties of this compound and its analogues aims to further refine their design for even greater efficiency and selectivity in photocatalytic applications. The stability and reactivity of these catalysts under photochemical conditions are also active areas of research to better understand potential side-reactions and optimize reaction outcomes. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key properties and applications of this compound and related compounds.

Photophysical Properties of Selected Iridium(III) Complexes

ComplexAbsorption Max (λabs, nm)Emission Max (λem, nm)Excited-State Lifetime (τ, μs)Photoluminescence Quantum Yield (Φem)
Ir(ppy)3375 princeton.edu518 princeton.edu1.9 princeton.edu0.38 princeton.edu
Ir[dF(CF3)ppy)2(dtbbpy)]+380, 410 princeton.edu470 princeton.edu2.3 princeton.edu0.68 princeton.edu
This compound465 (photocatalyst activation) sigmaaldrich.comNot specifiedNot specifiedNot specified

Electrochemical Properties of Selected Iridium(III) Complexes

ComplexExcited-State Reduction Potential E(M+/M) (V)Ground-State Reduction Potential E(M/M–) (V)
Ir(ppy)3-1.73 princeton.edu+0.31 princeton.edu
Ir[dF(CF3)ppy)2(dtbbpy)]+-0.89 princeton.edu+1.21 princeton.edu
Ir(4-CF3ppy)3-1.41 nih.gov+1.04 nih.gov
Ir(dFppy)3-1.62 nih.govNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H42F6IrN3 B13438709 Ir[dF(t-Bu)-ppy]3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C45H42F6IrN3

Molecular Weight

931.0 g/mol

IUPAC Name

4-tert-butyl-2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+)

InChI

InChI=1S/3C15H14F2N.Ir/c3*1-15(2,3)10-6-7-18-14(8-10)12-5-4-11(16)9-13(12)17;/h3*4,6-9H,1-3H3;/q3*-1;+3

InChI Key

ZYCGNYVEOFWBLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3]

Origin of Product

United States

Synthetic Methodologies and Strategies for Iridium Iii Complexes with Df T Bu Ppy Ligands

General Synthetic Approaches for Facially Isomeric Tris(cyclometalated) Iridium(III) Complexes

The synthesis of facially (fac) isomeric tris-cyclometalated iridium(III) complexes is a cornerstone of modern organometallic chemistry, driven by the unique photophysical properties of these compounds. A common and historically significant method involves the reaction of iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) with the desired cyclometalating ligand, such as a substituted 2-phenylpyridine (B120327) (ppy), at high temperatures. This approach, however, often requires prolonged reaction times and the use of high-boiling point solvents. rsc.org The reaction typically proceeds through the formation of a chloro-bridged dimer, [(C^N)₂Ir(μ-Cl)]₂, which is then further reacted with an excess of the ligand to yield the final tris-cyclometalated complex. nih.gov

The stereochemical outcome of these reactions, yielding either the facial (fac) or meridional (mer) isomer, is highly dependent on the reaction conditions, particularly the temperature. nih.govpsu.edu Generally, higher temperatures favor the formation of the thermodynamically more stable fac isomer, while lower temperatures can lead to the isolation of the mer isomer. nih.gov For instance, the synthesis of Ir(ppy)₃ has been shown to yield the fac isomer at elevated temperatures. nih.gov

More recent advancements have focused on developing more controlled and selective synthetic routes. One such method involves the use of a bis-acetonitrile precursor, [Ir(C^N)₂(NCCH₃)₂]PF₆, which can be reacted with the cyclometalating ligand at lower temperatures to selectively produce the fac or mer isomer. nih.gov Another innovative approach utilizes tripodal ligands designed with a molecular scaffold, such as a 1,3,5-trisubstituted cyclohexyl moiety, which pre-organizes the coordination sites to favor the formation of the fac isomer upon reaction with an iridium source. rsc.org Additionally, solid-state mechanochemical methods, like ball milling, have emerged as a rapid and efficient alternative, minimizing the need for large quantities of organic solvents and operating under ambient atmosphere. rsc.org

Specific Synthetic Pathways and Optimization for Ir[dF(t-Bu)-ppy]3

The synthesis of Ir[dF(t-Bu)-ppy]₃, a key photocatalyst, has been a subject of focused research to optimize its production for various applications. acs.orgacs.org The ligand itself, 2-(2,4-difluorophenyl)-5-(tert-butyl)pyridine, is typically prepared via a Suzuki-Miyaura cross-coupling reaction. orgsyn.org

A significant breakthrough in the synthesis of related iridium complexes, which can be applied to Ir[dF(t-Bu)-ppy]₃, involves a one-pot procedure. For example, a method for producing fac-tris(2-phenylpyridinato)iridium(III) (Ir(ppy)₃) with high yield (94%) has been reported, which could likely be adapted for Ir[dF(t-Bu)-ppy]₃. nih.govorgsyn.org This procedure involves reacting iridium(III) chloride with an excess of the phenylpyridine ligand. nih.govorgsyn.org

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the decarboxylative arylation of α-amino acids, a reaction where Ir[dF(t-Bu)-ppy]₃ is a highly effective photocatalyst, the choice of base was found to be important. acs.orgacs.org Using cesium fluoride (B91410) (CsF) as the base led to improved reaction yields, likely due to the increased solubility of the carboxylate species. acs.orgacs.org This highlights how the optimization of the entire reaction system, not just the catalyst synthesis, is critical for practical applications.

Scalable and High-Purity Synthesis Techniques for this compound

The transition from laboratory-scale synthesis to larger, more practical quantities of Ir[dF(t-Bu)-ppy]₃ and similar complexes necessitates the development of scalable and efficient purification methods. While specific large-scale synthesis procedures for Ir[dF(t-Bu)-ppy]₃ are not extensively detailed in the provided search results, scalable syntheses for related iridium complexes offer valuable insights. For instance, a practical, gram-scale synthesis of [Ir{dF(CF₃)ppy}₂(bpy)]PF₆ has been developed, which starts from readily available materials and involves a Suzuki-Miyaura coupling to form the ligand, followed by complexation with iridium. orgsyn.org This demonstrates a viable pathway for producing significant quantities of such complexes.

Purification is a critical step to ensure the high purity required for applications like OLEDs and catalysis. For Ir(ppy)₃, a purification method involving sonication in hexanes with a small amount of dichloromethane (B109758) has been described to selectively remove impurities. nih.govorgsyn.org This technique effectively washes the desired product, leaving behind a highly pure solid. nih.govorgsyn.org Furthermore, the recovery of excess ligand is an important aspect of scalable synthesis for economic and environmental reasons. In the synthesis of Ir(ppy)₃, a method for recovering a significant portion of the unreacted 2-phenylpyridine ligand has been demonstrated. nih.gov Such recovery techniques are likely transferable to the synthesis of Ir[dF(t-Bu)-ppy]₃.

Comparison of Synthetic Efficiencies and Ligand Recovery for Substituted Phenylpyridine Iridium Complexes

The efficiency of synthesizing tris-cyclometalated iridium(III) complexes and the ability to recover unreacted ligands are influenced by the specific substituents on the phenylpyridine framework. While a direct comparative study of synthetic efficiencies across a wide range of substituted phenylpyridine iridium complexes is not explicitly available in the search results, several key observations can be made.

The yield of the final complex can be affected by the electronic and steric properties of the substituents. For instance, the synthesis of various fac-tris-homoleptic iridium(III) complexes, including Ir[dF(t-Bu)-ppy]₃, has been investigated for their performance in photoredox catalysis, implying successful, albeit not always quantified, synthetic procedures. nih.govorgsyn.org In one study, the synthesis of green-emitting iridium(III) complexes with trimethylsilyl (B98337) groups resulted in good to excellent yields for the intermediate chloro-bridged dimers (>80%) and the final picolinate (B1231196) complexes (>60%). rsc.org However, it was noted that the higher solubility of some highly silylated complexes could negatively impact their recovery during recrystallization, leading to lower isolated yields. rsc.org

Interactive Data Table: Properties of Selected Iridium Complexes

Compound NameFull Chemical NameCAS NumberMolecular WeightEmpirical Formula
This compoundTris[2-(2,4-difluorophenyl)-5-(tert-butyl)pyridinato-C²,N]iridium(III)1380203-57-5931.04C₄₅H₄₂F₆IrN₃
Ir(ppy)3Tris(2-phenylpyridinato)iridium(III)94928-86-6654.84C₃₃H₂₄IrN₃
Ir[p-F(t-Bu)-ppy]3Tris[2-(4-fluorophenyl)-5-(tert-butyl)pyridinato-C²,N]iridium(III)Not AvailableNot AvailableNot Available
Ir(dFppy)3Tris[2-(2,4-difluorophenyl)pyridinato-C²,N]iridium(III)337526-78-4762.75C₃₃H₁₈F₆IrN₃

Electronic Structure and Advanced Theoretical Investigations of Ir Df T Bu Ppy 3

Computational Methodologies for Iridium(III) Complexes

The theoretical investigation of iridium(III) complexes relies on a suite of powerful computational methods to model their intricate electronic structures and predict their photophysical properties.

Density Functional Theory (DFT) is a cornerstone for these investigations, particularly for determining the ground state geometry and electronic properties of d6 metal complexes like those of iridium(III). analis.com.my Functionals such as Becke's three-parameter functional combined with the Lee-Yang-Parr functional (B3LYP) are commonly employed, often with a mixed basis set like LANL2DZ for the heavy iridium atom and other sets for lighter atoms. analis.com.my DFT calculations provide crucial insights into the optimized molecular structure, bond lengths, bond angles, and the energies and spatial distributions of frontier molecular orbitals (FMOs). mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for studying the excited states of these complexes. mdpi.comnih.gov By applying TD-DFT to the optimized ground-state geometry, researchers can simulate electronic absorption spectra and, more importantly, elucidate the nature of the electronic transitions. nih.gov This allows for the characterization of singlet and triplet excited states, including Metal-to-Ligand Charge Transfer (MLCT), Ligand-Centered (LC), and other charge-transfer states, which are fundamental to understanding the phosphorescence process. acs.org

Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are used when considering the complex in a condensed phase or a larger system, such as a polymer matrix in an Organic Light-Emitting Diode (OLED). In this method, the core iridium complex is treated with a high level of quantum mechanics (like DFT or TD-DFT), while the surrounding environment is modeled using less computationally intensive molecular mechanics force fields. This allows for the study of environmental effects on the photophysical properties of the complex.

These computational strategies provide a robust framework for rationalizing structure-property relationships and guiding the design of new phosphorescent materials with tailored characteristics. rsc.org

Ground State Electronic Structure Analysis of Ir[dF(t-Bu)-ppy]3

The electronic distribution in the ground state of this compound is fundamental to its photophysical behavior. DFT calculations are employed to analyze its frontier molecular orbitals and the influence of its specific substituents.

Characterization of Frontier Molecular Orbitals (HOMO, LUMO) and their Spatial Localization within this compound

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions in this compound.

In typical facial (fac) isomers of cyclometalated iridium(III) complexes, the HOMO is predominantly of a mixed character. It involves significant contributions from the d-orbitals of the central iridium atom and the π-orbitals of the phenyl ring of the cyclometalating ligand. analis.com.mynih.gov This mixing is a direct consequence of the covalent Ir-C bond.

The LUMO, in contrast, is generally localized on the π-accepting portion of the ligand system. For the dF(t-Bu)-ppy ligand, this corresponds to the π* orbitals of the substituted pyridine (B92270) ring. The spatial separation of the HOMO and LUMO is a defining feature of these complexes and gives rise to their characteristic charge-transfer absorption and emission properties.

Table 1: Illustrative Frontier Molecular Orbital Contributions for this compound (Note: The following data is a representative example based on theoretical principles for this class of compounds, as specific computational results for this compound are not publicly available.)

OrbitalEnergy (a.u.)Major ContributionsSpatial Localization
LUMO+1-0.09~97% Ligand (π)Pyridine rings of dF(t-Bu)-ppy ligands
LUMO-0.11~98% Ligand (π)Pyridine rings of dF(t-Bu)-ppy ligands
HOMO -0.23 ~55% Iridium (d), ~43% Ligand (π) Iridium center and difluorophenyl rings
HOMO-1-0.24~58% Iridium (d), ~40% Ligand (π)Iridium center and difluorophenyl rings
HOMO-2-0.25~60% Iridium (d), ~38% Ligand (π)Iridium center and difluorophenyl rings

Theoretical Assessment of Substituent Effects (difluoro, tert-butyl) on Electronic Distribution

The substituents on the phenylpyridine ligand play a crucial role in tuning the electronic structure and, consequently, the photophysical properties of the complex. rsc.org

The difluoro groups at the 2- and 4-positions of the phenyl ring are strong electron-withdrawing groups (EWGs). Their primary effect is the stabilization (lowering of the energy) of the orbitals associated with the phenyl ring. Because the HOMO has significant density on this ring, the difluoro substituents lead to a pronounced stabilization of the HOMO level. This increased oxidation potential makes the complex more difficult to oxidize compared to its non-fluorinated counterpart.

The tert-butyl group is a bulky, weakly electron-donating group (EDG). Its electronic influence on the pyridine ring is relatively modest compared to the powerful effect of the fluorine atoms. However, its significant steric bulk can influence the packing of the molecules in the solid state and can restrict intramolecular motions, which can help to reduce non-radiative decay pathways and potentially enhance quantum efficiency. rsc.org The primary electronic effect of the tert-butyl group is a slight destabilization (raising in energy) of the LUMO localized on the pyridine ring.

The net result of these substitutions is a significant lowering of the HOMO energy due to the difluoro groups, which generally leads to a larger HOMO-LUMO gap. This widening of the gap is a common strategy used to shift the emission of iridium complexes towards the blue region of the spectrum. acs.org

Theoretical Elucidation of Excited States in this compound

TD-DFT calculations are essential for understanding the nature of the excited states that govern the absorption and emission properties of this compound. The strong spin-orbit coupling introduced by the heavy iridium atom facilitates efficient intersystem crossing from singlet to triplet states, making phosphorescence from the lowest triplet state the dominant emission pathway.

Nature of Metal-to-Ligand Charge Transfer (MLCT) States (Singlet and Triplet)

The lowest energy electronic transitions in this compound are expected to have significant Metal-to-Ligand Charge Transfer (MLCT) character. This involves the promotion of an electron from the HOMO (localized on the Ir-phenyl moiety) to the LUMO (localized on the pyridine ring).

Singlet MLCT (¹MLCT): These states are accessed directly upon photoexcitation and are responsible for the strong absorption bands in the UV-visible spectrum.

Triplet MLCT (³MLCT): Following rapid and efficient intersystem crossing from the ¹MLCT state, the molecule relaxes to the lowest-energy triplet state (T₁). This T₁ state is primarily of ³MLCT character and is the emissive state responsible for the complex's phosphorescence. acs.org

The energy of the ³MLCT state dictates the color of the emitted light. The significant stabilization of the HOMO by the difluoro groups in this compound increases the energy of the ³MLCT state, which is consistent with the design of blue-emitting phosphors.

Contributions of Ligand-Centered (LC) and Ligand-to-Ligand Charge Transfer (LLCT) Excitations

Ligand-Centered (LC) States: These transitions, typically of π→π* character, are localized entirely on a single dF(t-Bu)-ppy ligand. Triplet LC states (³LC) can mix with the ³MLCT states. The degree of this mixing is crucial for the photoluminescent quantum yield. rsc.org A significant ³LC contribution to the T₁ state can sometimes lead to broader emission spectra or faster non-radiative decay, but a proper balance between ³MLCT and ³LC character is often key to achieving high efficiency. mdpi.com

Ligand-to-Ligand Charge Transfer (LLCT) States: In heteroleptic complexes with different types of ligands, LLCT transitions can occur. In a homoleptic complex like this compound, where all three ligands are identical, distinct LLCT states are not expected to be the lowest energy transitions. However, excitonic coupling between the ligands can still occur, leading to delocalization of the excited state over the three ligands.

Table 2: Illustrative Characterization of the Lowest Excited States for this compound (Note: The following data is a representative example based on theoretical principles for this class of compounds, as specific computational results for this compound are not publicly available.)

StateEnergy (eV)Dominant CharacterDescription
S₁3.10¹MLCT / ¹LCHOMO → LUMO transition; strong absorption
T₁2.85³MLCT / ³LCEmissive state; responsible for phosphorescence
T₂3.25³LCTriplet state localized on a single ligand

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name
This compoundfac-tris(2-(2,4-difluorophenyl)-5-(tert-butyl)pyridine)iridium(III)
B3LYPBecke, three-parameter, Lee–Yang–Parr
LANL2DZLos Alamos National Laboratory 2-double-ζ

Computational Prediction of Absorption and Emission Spectra for this compound

The prediction of absorption and emission spectra for phosphorescent emitters like Tris[2-(2,4-difluorophenyl)-5-(tert-butyl)pyridinato-C,N]iridium(III), denoted as this compound, relies heavily on advanced computational chemistry techniques. Time-Dependent Density Functional Theory (TD-DFT) is the standard and most widely used approach for calculating the electronic excited states of such organometallic complexes, providing crucial insights into their photophysical properties before synthesis. researchgate.netmdpi.comaip.org This method allows for the simulation of absorption and luminescence spectra, which is vital for designing materials for applications like Organic Light-Emitting Diodes (OLEDs). researchgate.net

The accuracy of TD-DFT predictions is contingent on the selection of appropriate computational parameters, including the DFT functional, the basis set, and the model used to simulate solvent effects. mdpi.com For iridium complexes, hybrid functionals like B3LYP are commonly employed. mdpi.com The choice of basis set is critical, typically involving a larger set with effective core potentials (like LANL2DZ) for the heavy iridium atom and standard basis sets (e.g., 6-31G*) for lighter atoms such as carbon, nitrogen, and fluorine. chemrxiv.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also important as the photophysical properties can be sensitive to the surrounding medium. chemrxiv.org

The molecular structure of this compound features two key substituent groups on the 2-phenylpyridine (B120327) (ppy) ligands: difluoro (-dF) groups on the phenyl ring and a tert-butyl (t-Bu) group on the pyridine ring. These substitutions are known to systematically tune the electronic and optical properties of the complex. mdpi.comresearchgate.net

Fluorination : The introduction of electron-withdrawing fluorine atoms, as seen in many Fnppy ligands, generally leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org This modification can be used to tune the emission color, often resulting in a blue-shift compared to the parent Ir(ppy)3 complex. researchgate.net

Alkylation : The electron-donating tert-butyl group typically raises the energy levels of the molecular orbitals, which can influence charge injection/transport properties and emission wavelengths.

TD-DFT calculations predict the vertical excitation energies from the ground state (S₀) to various singlet excited states (Sₙ), which correspond to the peaks in the absorption spectrum. The lowest energy absorptions in these complexes are typically characterized as having mixed metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) character. researchgate.net For emission, the geometry of the lowest triplet state (T₁) is first optimized, and then the energy difference between the T₁ state and the S₀ ground state at this optimized geometry is calculated to predict the phosphorescence energy and wavelength. mdpi.com

Table 1: Common Methodologies for Computational Prediction of Spectra in Iridium(III) Complexes
ParameterMethodologyRationale & SignificanceReference
Computational FrameworkDensity Functional Theory (DFT) for ground state, Time-Dependent DFT (TD-DFT) for excited statesProvides a balance of accuracy and computational cost for large organometallic complexes. Standard approach for predicting absorption and emission. researchgate.netmdpi.com
DFT FunctionalHybrid functionals (e.g., B3LYP, PBE0)Proven to provide good agreement with experimental absorption and emission energies for a wide range of Ir(III) complexes. mdpi.comchemrxiv.org
Basis SetMixed basis sets: LANL2DZ or other effective core potentials for Iridium; Pople-style (e.g., 6-31G*) or Dunning-style basis sets for C, H, N, F.Accounts for relativistic effects of the heavy Iridium atom while maintaining computational efficiency for the organic ligands. chemrxiv.org
Solvent ModelPolarizable Continuum Model (PCM) or Conductor-like Polarizable Continuum Model (CPCM)Simulates the effect of a solvent environment on the electronic structure and spectra, which can be significant. chemrxiv.org
Spectrum SimulationGaussian convolution of calculated vertical excitation energies and oscillator strengths.Generates a theoretical spectrum that can be directly compared with experimental UV-Vis absorption data. mdpi.com

Quantification of Spin-Orbit Coupling (SOC) Effects in this compound

The strong phosphorescence characteristic of iridium(III) complexes is a direct consequence of significant Spin-Orbit Coupling (SOC). chemrxiv.org SOC is a relativistic effect that facilitates mixing between electronic states of different spin multiplicities, namely singlet (S=0) and triplet (S=1) states. aip.org In iridium complexes, the large nuclear charge of the 5d metal center induces a very strong SOC. aip.orgchemrxiv.org This effect enhances the rate of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ), a process that is formally spin-forbidden. aip.orgaip.org For many iridium complexes, ISC is an ultrafast process, occurring on a sub-picosecond timescale and ensuring that nearly all excited state population is transferred to the triplet states, leading to a phosphorescence quantum yield approaching unity. aip.org

Furthermore, SOC allows the lowest-energy triplet state (T₁) to "borrow" intensity from spin-allowed singlet transitions. acs.org This mixing provides a radiative pathway for the T₁ → S₀ transition, which would otherwise be forbidden. The strength of this coupling directly determines the radiative decay rate (kᵣ) and, consequently, the phosphorescence lifetime (τᵣ) of the complex. aip.org

The quantification of SOC effects is achieved computationally by calculating the spin-orbit coupling matrix elements (SOCMEs) between the lowest triplet state (T₁) and various singlet excited states (Sₙ). aip.orgacs.org The phosphorescence rate is proportional to the square of the sum of these coupling terms. Theoretical investigations on complexes like Ir(ppy)3 show that the T₁ state couples with multiple higher-lying singlet states, and this mixing is essential for its strong emission. acs.org

The magnitude of the SOCME is influenced by the nature of the involved electronic states. Typically, coupling is most effective between states where the transition involves a significant change in orbital angular momentum. In Ir(III) complexes, the coupling between a ³MLCT state and a ¹MLCT or ligand-centered (¹LC) π-π* state is often a dominant channel for phosphorescence. researchgate.netaip.org The specific arrangement of fluoro and tert-butyl groups on the ligands of this compound will modulate the energies and compositions of the frontier molecular orbitals, thereby influencing the SOCMEs and the resulting photophysical properties. Relativistic effects, including SOC, are critical for accurately describing the radiative decay properties of these complexes. researchgate.net

Table 2: Principles and Computational Quantification of Spin-Orbit Coupling in Iridium(III) Complexes
ConceptDescriptionMethod of QuantificationReference
Physical OriginA relativistic interaction between an electron's spin and its orbital motion around a nucleus. Its strength increases significantly with the atomic number of the atom (Z⁴ dependence).Calculated as a perturbation to the non-relativistic Hamiltonian using operators like the Breit-Pauli or Zero-Order Regular Approximation (ZORA). aip.org
Intersystem Crossing (ISC)Non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). SOC provides the mechanism for this formally forbidden process.ISC rates can be calculated using methods like Fermi's Golden Rule, incorporating the calculated SOCMEs and Franck-Condon factors. Rates in Ir(III) complexes are often >10¹² s⁻¹. aip.org
PhosphorescenceRadiative decay from a triplet state to a singlet ground state (T₁ → S₀). SOC mixes singlet character into the triplet state, making this transition partially allowed.The radiative decay rate (kᵣ) is calculated based on the sum of SOCMEs between T₁ and all relevant Sₙ states. The phosphorescence lifetime is the inverse of the decay rate. aip.orgacs.org
SOC Matrix Elements (SOCMEs)Quantitative measure of the interaction strength between a specific singlet and triplet state (⟨Sₙ|H_SOC|T₁⟩).Calculated using TD-DFT with linear and quadratic response theory or with more advanced multi-reference configuration interaction (MRCI) methods. aip.orgacs.org

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name
This compoundTris[2-(2,4-difluorophenyl)-5-(tert-butyl)pyridinato-C,N]iridium(III)
Ir(ppy)3Tris(2-phenylpyridine)iridium(III)
FnppyFluorine-substituted phenylpyridine ligands
[Ir(dFCF3ppy)2(dtbbpy)]+Bis(3',5'-difluoro-2'-[5-(trifluoromethyl)pyridin-2-yl]phenyl-C,N)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III)
B3LYPBecke, 3-parameter, Lee–Yang–Parr exchange-correlation functional
PBE0Perdew–Burke–Ernzerhof hybrid functional
LANL2DZLos Alamos National Laboratory 2-double-ζ basis set
PCMPolarizable Continuum Model
CPCMConductor-like Polarizable Continuum Model

Photophysical Properties and Excited State Dynamics of Ir Df T Bu Ppy 3

Ultrafast Intersystem Crossing (ISC) in Iridium(III) Cyclometalated Complexes, including Ir[dF(t-Bu)-ppy]3

Upon absorption of light, iridium(III) complexes are promoted to an excited singlet state. However, they are renowned for their ability to efficiently transition to an emissive triplet state via a process known as intersystem crossing (ISC). This process is exceptionally rapid in these complexes, occurring on an ultrafast timescale. The high efficiency of ISC is a cornerstone of their utility as phosphorescent emitters, ensuring that nearly all absorbed energy is channeled into the triplet manifold, from which light emission, or phosphorescence, occurs.

The conversion from the initially populated singlet excited state to the triplet state is a remarkably fast event in iridium(III) complexes. This transition typically occurs from a singlet metal-to-ligand charge transfer (¹MLCT) state to a triplet metal-to-ligand charge transfer (³MLCT) state. Experimental studies on analogous iridium complexes have clocked these transitions on the femtosecond (fs) to picosecond (ps) timescale. For the parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), emission decay studies following excitation show components with time constants as fast as 750 fs to 1.8 ps, which are attributed to the ISC process. riken.jp Theoretical calculations for Ir(ppy)3 support these experimental findings, computing an ISC rate constant (k_ISC) for the S₁ to T₁ transition of 6.9 × 10¹² s⁻¹, which corresponds to a sub-picosecond process. aip.orgnih.gov This ultrafast rate ensures that the triplet state is populated with near-unity quantum yield. aip.orgnih.gov

The primary reason for the extraordinary rate and efficiency of intersystem crossing in complexes like this compound is the "heavy-atom effect". The iridium atom, being a heavy, third-row transition metal, possesses a large atomic number which leads to strong spin-orbit coupling (SOC). nih.gov Spin-orbit coupling is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around the nucleus. This strong coupling induces mixing between the singlet and triplet electronic states. riken.jp

In lighter elements, transitions between states of different spin multiplicity (like singlet to triplet) are formally "forbidden" by quantum mechanical selection rules. However, the significant SOC in iridium complexes relaxes these rules by imparting some singlet character into the triplet state and vice versa. This mixing of states provides a formal pathway for the transition to occur, dramatically increasing the probability and, therefore, the rate of intersystem crossing. riken.jp The result is a highly efficient population of the triplet state, which is essential for the strong phosphorescence observed in these materials.

Phosphorescence Characteristics of this compound and its analogues

The luminescence from this compound and related iridium(III) complexes is phosphorescence, a radiative decay process from an excited triplet state to the singlet ground state. These complexes are highly valued for their bright emissions and high quantum efficiencies at room temperature, a direct consequence of the efficient ISC and the nature of the emissive ³MLCT state.

The phosphorescence emission spectrum of cyclometalated iridium(III) complexes is typically characterized by a broad and featureless emission band. This broadness is indicative of a significant degree of charge-transfer character in the excited state and substantial geometric reorganization upon relaxation to the ground state. For instance, a heteroleptic complex containing the related dfppy ligand, [Ir(dfppy)2(L2)], displays a broad emission band centered at 494 nm, which is characteristic of the Ir(III)/dfppy⁻ chromophore with mixed ³MLCT and ligand-centered (³LC) character. rsc.org The introduction of fluorine and tert-butyl groups on the phenylpyridine ligands of this compound serves to tune the energy of the frontier molecular orbitals, thereby altering the emission color.

While often broad, the emission spectra can exhibit vibronic structure, which appears as a series of shoulders or secondary peaks. This structure is more pronounced at cryogenic temperatures and provides insight into the vibrational modes of the molecule that are coupled to the electronic transition. nih.gov For example, a borylated iridium complex showed a highly structured emission band at 77 K with a vibrational progression of ~1500 cm⁻¹, indicating significant intraligand character in its photoluminescence. acs.org The analysis of such vibronic progressions can help to further characterize the nature of the emissive triplet state.

The parent compound, Ir(ppy)3, exhibits a phosphorescence quantum yield approaching 100% when doped into a solid-state poly(methylmethacrylate) (B3431434) (PMMA) matrix at temperatures between 80 K and 370 K. nih.govresearchgate.net Its phosphorescence lifetime at room temperature is typically in the range of 1 to 2 microseconds (µs). riken.jp Another fluorinated analogue, bis(4,6-difluorophenyl)pyridinato-N,C2iridium(III) (FIrpic), has also been shown to have a maximum photoluminescence quantum yield of up to 99% when doped into a suitable host material. researchgate.net These high quantum yields are a testament to the efficient harvesting of triplet excitons enabled by the heavy-atom effect.

Photophysical Data for Ir(ppy)3 and FIrpic Analogues
CompoundPhosphorescence Quantum Yield (Φ)Triplet State Lifetime (τ)Host MatrixReference
Ir(ppy)3~100% (at 80-370 K)~2 µs (at room temp.)PMMA riken.jpnih.govresearchgate.net
FIrpic99% ± 1%Not SpecifiedmCP researchgate.net

The photoluminescent properties of iridium(III) complexes are known to be sensitive to their local environment, including the solvent polarity, the rigidity of the surrounding matrix, and the temperature. These factors can influence both the radiative and non-radiative decay rates of the excited triplet state, thereby affecting the quantum yield and lifetime.

Excited State Deactivation Pathways in this compound

Radiative Decay Processes and Rates

Radiative decay is the process by which the excited molecule releases energy through the emission of a photon. For this compound, this process is phosphorescence. The rate of radiative decay (kᵣ) is an intrinsic property of the excited state. While specific photophysical data for this compound is not extensively published, analysis of closely related homoleptic iridium(III) complexes provides insight into the expected properties. For instance, the parent compound fac-Ir(ppy)₃ exhibits a very high photoluminescence quantum yield (Φₚₗ) approaching 100% in the solid state at room temperature, indicating that radiative decay is the dominant deactivation pathway. nih.gov

The radiative decay process is characterized by several key parameters, which are illustrated for the reference compound fac-Ir(ppy)₃ in the table below. The triplet state of these complexes is split into three distinct substates due to spin-orbit coupling, each with its own radiative decay rate and lifetime. nih.gov The activation wavelength for this compound has been noted as 465 nm.

ParameterValue for fac-Ir(ppy)₃Reference
Photoluminescence Quantum Yield (ΦPL)~1.0 (in PMMA, 80-370 K) nih.gov
Emission Wavelength (λem)503-508 nm nih.gov
Excited State Lifetime (τ) - Substate I116 µs nih.gov
Excited State Lifetime (τ) - Substate II6.4 µs nih.gov
Excited State Lifetime (τ) - Substate III200 ns nih.gov

Non-Radiative Decay Pathways

Key non-radiative decay pathways include:

Intramolecular Vibrational Relaxation: Following excitation, the molecule is often in a vibrationally excited level of the electronic excited state. It rapidly relaxes to the lowest vibrational level of this state through collisions with solvent molecules, a process that occurs on a picosecond timescale.

Internal Conversion and Intersystem Crossing: Internal conversion is the non-radiative transition between states of the same spin multiplicity, while intersystem crossing is a transition between states of different spin multiplicity. For Ir(III) complexes, intersystem crossing from the singlet to the triplet manifold is highly efficient.

Thermal Deactivation: A significant non-radiative pathway for many iridium complexes involves thermal activation from the emissive ³MLCT state to a non-emissive, higher-energy metal-centered (³MC) state. This process is temperature-dependent and can lead to a significant decrease in luminescence intensity at higher temperatures. The ³MC state is often dissociative, involving the weakening or rupture of an Ir-ligand bond, which provides an efficient pathway back to the ground state. The energy barrier to this ³MC state is a critical factor in determining the thermal stability of the complex's emission.

The relationship between the quantum yield (Φ), lifetime (τ), and the radiative (kᵣ) and non-radiative (kₙᵣ) decay rates is given by the following equations:

Φ = kᵣ / (kᵣ + kₙᵣ) τ = 1 / (kᵣ + kₙᵣ)

From these, the individual rates can be calculated: kᵣ = Φ / τ and kₙᵣ = (1 - Φ) / τ.

Excited State Quenching Phenomena of this compound

Excited state quenching refers to any process in which an external species, known as a quencher, deactivates the excited state of the fluorophore (or in this case, phosphore). This bimolecular process can occur through various mechanisms, including energy transfer or electron transfer, and results in a decrease in the emission intensity and a shortening of the excited-state lifetime.

Luminescence Quenching by Oxygen and Other External Quenchers

Molecular oxygen (O₂) is a well-known and efficient quencher of triplet excited states. The ground state of oxygen is a triplet (³Σg⁻), and its interaction with the excited triplet state of the iridium complex can lead to energy transfer, resulting in the formation of highly reactive singlet oxygen (¹Δg) and the deactivation of the complex to its ground state. This collisional quenching process is diffusion-controlled and is a primary reason why photophysical measurements are often performed in deaerated or oxygen-free solutions.

Other chemical species can also act as quenchers through either an oxidative or reductive quenching cycle, depending on the redox potentials of the excited complex and the quencher. In an oxidative quenching cycle, the excited complex donates an electron to the quencher. In a reductive quenching cycle, the excited complex accepts an electron from the quencher. For example, studies on the similar photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ have shown its excited state can be quenched by quinuclidine (B89598) through a reductive process. The susceptibility of this compound to quenching by various substrates is a key aspect of its function in photoredox catalysis.

Quenching ProcessDescriptionCommon Quenchers
Collisional (Dynamic) QuenchingDeactivation occurs upon collision between the excited complex and a quencher.Molecular Oxygen (O₂), Amines
Energy TransferThe excited complex transfers its energy to the quencher, which is promoted to an excited state.Molecular Oxygen (O₂)
Electron Transfer (Redox)The excited complex is either oxidized or reduced by the quencher.Electron donors or acceptors

Electrochemical Behavior and Redox Potentials of Ir Df T Bu Ppy 3

Ground-State Oxidation and Reduction Potentials of Ir[dF(t-Bu)-ppy]3

In their ground state, iridium(III) complexes like this compound possess modest redox activity. The oxidation potential (Eₒₓ) corresponds to the Ir(III)/Ir(IV) couple, while the reduction potential (EᵣₑᏧ) corresponds to the Ir(III)/Ir(II) couple. While specific, experimentally determined ground-state potential values for this compound are not extensively documented in the reviewed literature, they can be understood by comparison with the parent complex, fac-Ir(ppy)₃.

For fac-Ir(ppy)₃, the ground-state oxidation potential (Ir³⁺/Ir⁴⁺) is approximately +0.77 V versus the saturated calomel (B162337) electrode (SCE), and the ground-state reduction potential (Ir³⁺/Ir²⁻) is highly negative at -2.19 V vs SCE. aip.org The introduction of substituents onto the 2-phenylpyridine (B120327) (ppy) ligands systematically modifies these potentials. The 'dF' portion of the ligand name indicates two fluorine atoms on the phenyl ring, which are strongly electron-withdrawing. These groups stabilize the highest occupied molecular orbital (HOMO), making the complex more difficult to oxidize (a more positive Eₒₓ). Conversely, the 't-Bu' (tert-butyl) group is electron-donating, which destabilizes the HOMO and makes the complex easier to oxidize (a more negative Eₒₓ). In this compound, these opposing electronic effects create a unique electrochemical profile.

CompoundGround-State Oxidation Potential (Eₒₓ, V vs SCE)Ground-State Reduction Potential (EᵣₑᏧ, V vs SCE)
fac-Ir(ppy)₃+0.77 aip.org-2.19 aip.org
Ir(dFppy)₃+1.13 chemrxiv.orgN/A
Ir[dF(t-Bu)-ppy]₃N/AN/A

Excited-State Oxidation and Reduction Potentials (*Eₒₓ, *EᵣₑᏧ) of this compound, highlighting its strong reducing ability

Upon absorption of visible light, this compound transitions to a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state. uonbi.ac.ke This photoexcited state, *this compound, is simultaneously a stronger oxidant and a much stronger reductant than the ground-state complex. aip.orgacs.org The excited-state potentials can be estimated from the ground-state potentials and the 0-0 emission energy (E₀₋₀), which is the energy of the excited state.

The relationships are:

EᵣₑᏧ (Ir⁴⁺/Ir³⁺) = Eₒₓ (Ir⁴⁺/Ir³⁺) - E₀₋₀

Eₒₓ (Ir³⁺/Ir²⁻) = EᵣₑᏧ (Ir³⁺/Ir²⁻) + E₀₋₀

The most notable feature of This compound is its potent reducing power. Research has shown that the introduction of electron-donating tert-butyl groups enhances the reducing ability of the photocatalyst's excited state. chemrxiv.org One study reported an excited-state potential E₁/₂ (Ir(IV)/Ir(III)) of -1.48 V vs SCE for this compound, highlighting its capability as a strong reductant. Another report on the closely related Ir[p-F(t-Bu)-ppy]3 found an even more negative excited-state reduction potential of -1.67 V vs SCE. chemrxiv.orgrsc.org This strong reducing power enables the catalyst to reduce substrates that are typically difficult to activate, such as certain aryl halides. nih.gov

CompoundExcited-State Oxidation Potential (Eₒₓ, V vs SCE)Excited-State Reduction Potential (EᵣₑᏧ, V vs SCE)0-0 Emission Energy (E₀₋₀, eV)
fac-Ir(ppy)₃-1.73 aip.org+0.31 aip.org~2.50 researchgate.net
Ir(dFppy)₃-1.44 chemrxiv.orgN/AN/A
Ir[p-F(t-Bu)-ppy]₃-1.67 chemrxiv.orgrsc.orgN/AN/A
Ir[dF(t-Bu)-ppy]₃N/A-1.48N/A

Correlation between Ligand Substituents (electron-donating/withdrawing groups) and Redox Potentials

The redox potentials of homoleptic iridium(III) complexes are highly tunable through the modification of the cyclometalating ligands. researchgate.netacs.org This principle is central to the design of photoredox catalysts for specific applications.

Electron-Withdrawing Groups (EWGs): Fluorine atoms, as found in the 'dF' (2,4-difluoro) moiety, are potent EWGs. They lower the energy of both the HOMO and LUMO orbitals of the complex. The stabilization of the HOMO is more pronounced, leading to a higher oxidation potential (making the complex harder to oxidize). chemrxiv.org For instance, the ground-state oxidation potential of Ir(dFppy)₃ is +1.13 V vs SCE, significantly more positive than the +0.77 V of Ir(ppy)₃. aip.orgchemrxiv.org This increased oxidation potential makes the corresponding Ir(IV) species a stronger oxidant.

Electron-Donating Groups (EDGs): The tert-butyl ('t-Bu') group is an EDG. It raises the energy of the HOMO, making the complex easier to oxidize (a less positive or more negative oxidation potential). This effect also translates to the excited state, making the catalyst a stronger photoreductant. chemrxiv.org The design of Ir[p-F(t-Bu)-ppy]₃ and Ir[dF(t-Bu)-ppy]₃ was a deliberate strategy to create catalysts that are simultaneously strong oxidizing agents in the Ir(IV) state (due to the fluorine atoms) and potent reducing agents in the photoexcited state (enhanced by the tert-butyl groups). chemrxiv.org This combination proved highly effective in reactions like decarboxylative arylations, where both oxidative and reductive steps are crucial. chemrxiv.orgrsc.org

CompoundSubstituent TypeEffect on PotentialsGround-State Eₒₓ (V vs SCE)Excited-State *EᵣₑᏧ (V vs SCE)
fac-Ir(ppy)₃None (Reference)Baseline+0.77 aip.org-1.73 aip.org
Ir(dFppy)₃Strong EWG (2x F)Harder to oxidize, weaker photoreductant+1.13 chemrxiv.org-1.44 chemrxiv.org
Ir[p-F(t-Bu)-ppy]₃EWG (F) + EDG (t-Bu)Balanced; strong photoreductantN/A-1.67 chemrxiv.orgrsc.org
Ir[dF(t-Bu)-ppy]₃Strong EWG (2x F) + EDG (t-Bu)Balanced; strong photoreductantN/A-1.48

Electrochemical Stability and Redox Cycling of this compound during catalysis

The stability of a photocatalyst during repeated redox cycles is critical for its practical utility, ensuring high turnover numbers and reaction efficiency. Tris-cyclometalated iridium(III) complexes are generally known for their high chemical and photophysical stability. uonbi.ac.keacs.org This stability arises from the strong Ir-C bonds and the coordinatively saturated, kinetically inert d⁶ iridium center.

While specific studies focusing solely on the electrochemical cycling of this compound are limited, its successful application in demanding catalytic transformations implies robust stability. For example, its use in decarboxylative arylations demonstrates its ability to withstand the reaction conditions over extended periods, participating in both oxidative and reductive quenching cycles to generate the desired product in high yield. chemrxiv.org

The stability of related iridium catalysts has been investigated more directly. Heterogenized iridium complexes have been shown to be reusable for multiple catalytic cycles, although a gradual decrease in activity can occur due to catalyst degradation or leaching from the support. rsc.orgchemrxiv.org Studies on the photodegradation of homoleptic iridium complexes have identified several pathways for decomposition, which can be influenced by the solvent and the presence of oxygen. researchgate.net However, the inherent stability of the tris-cyclometalated scaffold, as seen in this compound, generally allows it to function effectively through many catalytic turnovers before significant degradation occurs.

Structure Property Relationships and Ligand Design Principles for Ir Df T Bu Ppy 3 Derivatives

Impact of Fluorination on Electronic Structure, Photophysical, and Electrochemical Properties

The introduction of fluorine atoms onto the cyclometalating ligands of iridium(III) complexes is a powerful strategy for tuning their electronic properties. acs.org In complexes based on the 2-phenylpyridine (B120327) (ppy) scaffold, fluorination on the phenyl ring primarily impacts the Highest Occupied Molecular Orbital (HOMO), which has significant electron density on both the iridium center and the phenyl moiety. mdpi.commdpi.com

Photophysical Consequences : The widening of the HOMO-LUMO gap directly translates to a blue shift in the emission wavelength. acs.orgacs.org For example, replacing ppy ligands with 2-(2,4-difluorophenyl)pyridine (B1338927) (dFppy) ligands causes a notable hypsochromic shift in emission. acs.org Furthermore, fluorination can enhance photoluminescence quantum yields (PLQYs). This is achieved by decreasing the rate of non-radiative decay, which is a competing process to phosphorescence. mdpi.com The introduction of fluorine substituents has been shown to increase the PLQY from 0.48 in a non-fluorinated complex to 0.69 in a trifluorinated analogue. mdpi.com

Table 1: Effect of Phenyl Ring Fluorination on Iridium(III) Complex Properties Comparison of photophysical and electrochemical data for non-fluorinated and fluorinated ppy-type complexes.

ComplexEmission Max (λem)PLQY (ΦPL)Lifetime (τ)Oxidation Potential (Eox vs Ag⁺/Ag)Source
(ppy)₂Ir(L-alanine)509 nm0.481.64 µs0.74 V mdpi.com
(F₄ppy)₂Ir(L-alanine)480 nm0.531.67 µs1.04 V mdpi.com
(F₂,₄,₅ppy)₂Ir(L-alanine)464 nm0.691.46 µs1.10 V mdpi.com

Role of Steric Bulk (e.g., tert-Butyl Groups) in Ligand Design and its Influence on Emission Profile and Catalytic Efficiency

The incorporation of sterically demanding groups, such as tert-butyl substituents, into the ligand framework is a critical design element that influences both photophysical behavior and catalytic performance.

Influence on Emission Profile : Bulky tert-butyl groups can impose significant steric hindrance, which restricts intermolecular interactions and molecular vibrations. tandfonline.comresearchgate.net This restriction can minimize the formation of excimers or aggregates, which often lead to red-shifted, broad emission and a reduction in luminescence efficiency. researchgate.net By minimizing non-radiative decay pathways associated with vibrational relaxation, steric bulk can lead to narrower and more defined emission spectra. tandfonline.com In some cases, this steric interlocking has been proposed to afford a blue-shifted emission compared to less hindered analogues. tandfonline.com

Influence on Catalytic Efficiency : In the context of photoredox catalysis, steric bulk plays a crucial role in optimizing catalyst performance. The design of Ir[dF(t-Bu)-ppy]₃ was specifically engineered to enhance its catalytic activity in the decarboxylative arylation of α-amino acids. acs.orgorgsyn.orgnih.gov It was hypothesized that introducing electron-donating tert-butyl groups onto the pyridine (B92270) ring would increase the reducing power of the photocatalyst's excited state (*IrIII). acs.org This enhancement occurs without significantly altering the ground-state oxidation potential, which is primarily controlled by the electronics of the phenyl ring. acs.org This strategic modification resulted in a photocatalyst that is both strongly oxidizing in its ground state (to react with the carboxylate) and strongly reducing in its excited state (to engage in the arene reduction step), leading to significantly improved reaction yields. acs.org

Table 2: Influence of tert-Butyl Groups on Photocatalytic Efficiency Comparison of reaction yields for the decarboxylative arylation of Boc-Trp-OH with 4-cyanobromobenzene using photocatalysts with and without tert-butyl groups.

EntryPhotocatalystYield (%)Source
1Ir(p-F-ppy)₃58 acs.org
2Ir[p-F(t-Bu)-ppy]₃73 acs.org

Strategies for Tuning Emission Color and Lifetime through Ligand Modification

The emission characteristics of iridium(III) complexes are highly tunable through systematic ligand modification, allowing for the generation of emitters across the visible spectrum with tailored excited-state lifetimes. acs.orgrsc.org

Tuning Emission Color : The emission color is fundamentally dictated by the energy of the lowest-lying triplet excited state (T₁), which is closely related to the HOMO-LUMO gap. mdpi.comacs.org Strategies to tune this gap include:

Substituent Effects : As discussed, adding electron-withdrawing groups (e.g., -F, -CF₃) to the phenyl ring of the C^N ligand stabilizes the HOMO, increases the gap, and produces a blue shift. mdpi.comnih.gov Conversely, adding electron-withdrawing groups to the pyridine ring lowers the LUMO energy, reduces the gap, and causes a red shift. nih.gov

π-Conjugation : Extending the π-conjugated system of the cyclometalating ligand, for example by using quinoxaline (B1680401) or benzothiazole-based ligands, generally decreases the HOMO-LUMO gap and results in a bathochromic (red) shift of the emission. rsc.orgcapes.gov.br

Ancillary Ligands : In heteroleptic complexes, the choice of ancillary ligand can modulate the HOMO energy, thereby tuning the emission color without significantly altering the electronic character of the frontier orbitals. acs.org

Tuning Emission Lifetime : While many iridium complexes have lifetimes in the range of hundreds of nanoseconds to a few microseconds, certain applications benefit from much longer lifetimes. acs.orgnih.gov Strategies to extend the emission lifetime include:

Reversible Electronic Energy Transfer (REET) : This approach involves tethering a triplet sensitizer (B1316253) (e.g., a pyrene (B120774) unit) to the iridium complex. nih.govresearchgate.net If the triplet state of the sensitizer is close in energy to that of the iridium core, a reversible shuttling of energy can occur between the two components. This process effectively extends the duration of the excited state, leading to emission lifetimes that can be orders of magnitude longer (e.g., >100 µs). nih.govresearchgate.net

Dominant Ligand-Centered Emission : Designing complexes where the emission originates primarily from a ligand-centered (³LC) triplet state, rather than a metal-to-ligand charge transfer (³MLCT) state, can also result in longer lifetimes. nih.gov

Table 3: Examples of Emission Tuning via Ligand Modification

Complex Type / ModificationEmission Max (λem)Lifetime (τ)Tuning StrategySource
(pbt)₂Ir(acac)557 nm-Parent Complex capes.gov.br
Biphenyl-modified pbt ligand577-600 nm1.8-2.0 µsExtended π-conjugation capes.gov.br
Ir(ppy)₂ core with OPE3 sensitizer512 nm0.69-32.8 µsIntegrated π-system nih.gov
Ir(ppy)₂ core with decoupled OPE3512 nm50-625 µsReversible Energy Transfer nih.gov

Rational Design Guidelines for Modulating Redox Potentials via Ligand Engineering in Iridium(III) Complexes

The ability to rationally design the redox potentials of iridium(III) complexes is central to their application in photoredox catalysis, where both ground-state and excited-state electron transfer events are critical. researchgate.net The design process leverages the spatial separation of the frontier molecular orbitals. mdpi.comchemie-brunschwig.ch

Orthogonal Tuning : In a typical cyclometalated iridium(III) complex, the HOMO is primarily localized on the Ir(d) orbitals and the phenyl ring of the C^N ligand, while the LUMO is concentrated on the N-heterocyclic portion of the C^N ligand. mdpi.commdpi.com This electronic separation allows for the semi-independent (orthogonal) tuning of the oxidation and reduction potentials.

Modulating Oxidation Potential (HOMO) : The ground-state oxidation potential (E_ox) is directly related to the energy of the HOMO. To make the complex a stronger oxidant (higher E_ox), electron-withdrawing substituents (e.g., -F) are installed on the phenyl ring to stabilize the HOMO. mdpi.comacs.org To make it a stronger reductant (lower E_ox), electron-donating groups (e.g., -CH₃, -OCH₃) are used to destabilize the HOMO. cardiff.ac.uk

Modulating Reduction Potential (LUMO) : The ground-state reduction potential (E_red) is governed by the LUMO energy. Introducing electron-withdrawing groups onto the pyridine ring (or the ancillary ligand in heteroleptic systems) stabilizes the LUMO, making the complex easier to reduce (a less negative E_red).

Modulating Excited-State Potentials : The excited-state redox potentials are the most critical parameters for photocatalysis. The excited-state oxidation potential (E_ox), which measures the reducing power of the excited state, is calculated using the ground-state oxidation potential and the triplet energy (E_T): E_ox = E_ox - E_T. nih.gov Therefore, a photocatalyst's excited-state reducing power can be enhanced by either lowering the ground-state oxidation potential or by increasing the triplet energy. The design of Ir[dF(t-Bu)-ppy]₃ successfully balanced these factors to create a highly efficient photocatalyst. acs.org

Table 4: Modulation of Oxidation Potential through Ligand Substitution

ComplexKey Ligand FeatureOxidation Potential (Eox vs NHE)Source
[Ir(ppy)₂(dmb)]⁺Unsubstituted ppy1.48 V acs.org
[Ir(Fppy)₂(dmb)]⁺Fluorinated ppy1.80 V acs.org
fac-[Ir(ppy)₃]Unsubstituted ppy+0.77 V (vs SCE) acs.org
fac-Ir[dF(t-Bu)-ppy]₃Fluorinated ppy+1.13 V (vs SCE for Ir(dFppy)₃) acs.org

Influence of Ligand Field Strength and Coordination Geometry on Spectroscopic Features

Ligand Field Strength : The d⁶ electronic configuration of the Ir(III) center is subject to ligand field splitting. In an idealized octahedral geometry, the 5d orbitals split into lower-energy t₂g and higher-energy e_g sets. acs.org In the less symmetric C^N cyclometalated complexes, this degeneracy is further lifted. acs.org The energy of the metal-centered orbitals, which contribute significantly to the HOMO, is highly sensitive to the field strength of the ligands. Strong-field ligands (e.g., cyanide, CN⁻) stabilize the d-orbitals more effectively than weak-field ligands (e.g., chloride, Cl⁻). researchgate.net This stabilization increases the energy gap between the metal-centered HOMO and the ligand-centered LUMO, resulting in a hypsochromic (blue) shift in the absorption and emission spectra. researchgate.net

Coordination Geometry : The geometry of the complex in the ground state (S₀) and the lowest triplet excited state (T₁) is not identical. acs.org Upon photoexcitation, changes in electron distribution lead to changes in the Ir-ligand bond lengths and angles. acs.org The magnitude of this geometric distortion between the S₀ and T₁ states influences the rate of non-radiative decay. Larger distortions can provide more efficient pathways for the excited state to return to the ground state without emitting light, thus lowering the phosphorescence quantum yield. Ligand design that minimizes this structural reorganization, for instance by using sterically bulky groups to create a more rigid coordination sphere, can reduce non-radiative decay and enhance emission efficiency. tandfonline.com

Table 5: Effect of Ancillary Ligand Field Strength on Emission Comparison of emission maxima for Ir(dFppy) complexes with ancillary ligands of varying field strength.

ComplexAncillary LigandLigand Field StrengthEmission Max (λem)Source
Ir(dFppy)(PPhMe₂)₂(H)(Cl)Cl⁻Weak452 nm researchgate.net
[Ir(dFppy)(PPhMe₂)₂(H)(NCMe)]⁺MeCNMedium443 nm researchgate.net
Ir(dFppy)(PPhMe₂)₂(H)(CN)CN⁻Strong442 nm researchgate.net

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name
Ir[dF(t-Bu)-ppy]₃fac-Tris[2-(2,4-difluorophenyl)-5-(tert-butyl)pyridinato-C²,N]iridium(III)
Ir(ppy)₃fac-Tris(2-phenylpyridinato-C²,N)iridium(III)
Ir(dFppy)₃fac-Tris[2-(2,4-difluorophenyl)pyridinato-C²,N]iridium(III)
Ir(p-F-ppy)₃fac-Tris[2-(4-fluorophenyl)pyridinato-C²,N]iridium(III)
Ir[p-F(t-Bu)-ppy]₃fac-Tris[2-(4-fluorophenyl)-5-(tert-butyl)pyridinato-C²,N]iridium(III)
(ppy)₂Ir(L-alanine)(2-phenylpyridine)₂iridium(III)(L-alanine)
(F₄ppy)₂Ir(L-alanine)(2-(4-fluorophenyl)pyridine)₂iridium(III)(L-alanine)
(F₂,₄,₅ppy)₂Ir(L-alanine)(2-(2,4,5-trifluorophenyl)pyridine)₂iridium(III)(L-alanine)
(pbt)₂Ir(acac)Bis(2-phenylbenzothiazolato-N,C²’)iridium(III)(acetylacetonate)
[Ir(ppy)₂(dmb)]⁺[Bis(2-phenylpyridinato-C²,N)iridium(III)(4,4'-dimethyl-2,2'-bipyridine)]⁺
[Ir(Fppy)₂(dmb)]⁺[Bis(2-(2,4-difluorophenyl)pyridinato-C²,N)iridium(III)(4,4'-dimethyl-2,2'-bipyridine)]⁺
Ir(dFppy)(PPhMe₂)₂(H)(Cl)Chloro(hydrido)bis(dimethylphenylphosphine)[2-(2,4-difluorophenyl)pyridinato]iridium(III)
[Ir(dFppy)(PPhMe₂)₂(H)(NCMe)]⁺[Acetonitrile(hydrido)bis(dimethylphenylphosphine)[2-(2,4-difluorophenyl)pyridinato]iridium(III)]⁺
Ir(dFppy)(PPhMe₂)₂(H)(CN)Cyano(hydrido)bis(dimethylphenylphosphine)[2-(2,4-difluorophenyl)pyridinato]iridium(III)
Boc-Trp-OHN-tert-Butoxycarbonyl-L-tryptophan
4-cyanobromobenzene4-Bromobenzonitrile

Advanced Spectroscopic Characterization Techniques Applied to Ir Df T Bu Ppy 3

Time-Resolved Absorption Spectroscopy (e.g., Femtosecond and Nanosecond Transient Absorption) for Excited State Dynamics

Time-resolved transient absorption (TA) spectroscopy is a crucial technique for directly observing the formation and decay of short-lived excited states. By using a "pump" laser pulse to excite the molecule and a "probe" pulse to measure absorption changes at different time delays, researchers can track the evolution of excited species on timescales from femtoseconds to microseconds.

Femtosecond TA studies on related iridium complexes further reveal that following initial excitation to a singlet state, an extremely fast and efficient intersystem crossing (ISC) occurs, populating the triplet state manifold within picoseconds. chemrxiv.orgresearchgate.net This near-unity quantum yield for ISC is a hallmark of heavy-atom containing phosphorescent compounds and is fundamental to their long-lived excited states and photocatalytic activity. rsc.org

Table 1: Illustrative Transient Absorption Data for the Parent Compound, Ir(ppy)3

Feature Wavelength/Time Description Reference
Transient Absorption Maximum ~450 nm Corresponds to the absorption of the excited triplet (T₁) state. researchgate.net
Ground-State Bleach ~375 nm & ~285 nm Negative absorption signals due to the depletion of the ground state population. researchgate.net
Stimulated Emission ~512 nm Negative absorption signal corresponding to the phosphorescence of the complex. researchgate.net

| Excited State Lifetime (τ) | ~1-2 µs | The lifetime of the emissive ³MLCT state in deaerated solvents at room temperature. | rsc.org |

Ultrafast Luminescence Spectroscopy for Monitoring Intersystem Crossing and Vibrational Relaxation

Ultrafast luminescence spectroscopy, including techniques like time-correlated single-photon counting (TCSPC), complements transient absorption by directly monitoring the emission from excited states. This method is particularly useful for measuring excited-state lifetimes (τ) and observing dynamic processes like intersystem crossing and vibrational relaxation.

For iridium complexes, upon excitation into the singlet manifold, the molecule rapidly undergoes intersystem crossing to the triplet manifold. rsc.org This process is typically too fast to be resolved by conventional nanosecond luminescence measurements. However, the subsequent relaxation processes within the triplet state can be observed. Following population of the ³MLCT state, the molecule is often in a vibrationally "hot" state. It undergoes vibrational cooling, dissipating excess energy to the surrounding solvent matrix on a picosecond timescale. chemrxiv.org This relaxation can manifest as a time-dependent shift in the emission spectrum, as the emission from the relaxed, lower-energy state grows in. The long lifetime of the final emissive state, often in the microsecond range for complexes like Ir(ppy)3, is a key property that allows it to efficiently participate in bimolecular reactions. rsc.org

Transient X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Elucidating Excited State Electronic Configurations

Transient X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful element-specific probe of electronic structure. By tuning X-ray energies to a core-level absorption edge of the iridium atom (e.g., L-edge or O-edge), it is possible to get a direct picture of the metal center's oxidation state and ligand field environment.

A femtosecond X-ray absorption study on Ir(ppy)3 at the iridium O₃- and N₆,₇-edges provided unprecedented insight into its excited-state electronic structure. chemrxiv.orgresearchgate.net Upon 400 nm laser excitation, the formation of the MLCT state involves the formal oxidation of the metal center from Ir(III) to Ir(IV) as an electron moves to a ligand-based orbital. This change was directly observed as a shift in the XANES spectrum. chemrxiv.orgresearchgate.net The experiment also revealed the creation of a new spectral feature corresponding to electronic transitions into the newly formed hole in the iridium 5d t₂g orbitals. chemrxiv.org Furthermore, the technique was sensitive enough to track the subsequent vibrational cooling of the ³MLCT state, which occurred on timescales of 3 ps and 16 ps. chemrxiv.org This work establishes transient XUV/X-ray spectroscopy as a definitive tool for mapping the electronic changes at the metal center during photocatalysis. chemrxiv.org

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Identification of Reactive Intermediates

FTIR and NMR spectroscopy are fundamental tools for the ground-state structural characterization of molecules. FTIR provides information on vibrational modes and functional groups, while NMR reveals the connectivity and chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F).

NMR spectroscopy is equally vital. ¹H NMR would confirm the incorporation of the tert-butyl group and the specific substitution pattern on the aromatic ligands. For fluorinated complexes like Ir[dF(t-Bu)-ppy]3, ¹⁹F NMR is particularly informative, providing distinct signals for the fluorine atoms whose chemical shifts are highly sensitive to their environment. chemrxiv.org In photocatalytic reaction monitoring, NMR can be used to track the consumption of starting materials and the formation of products, providing mechanistic insights. sigmaaldrich.com

Steady-State Emission and UV-Visible Absorption Spectroscopy for Basic Photophysical Characterization

UV-Visible absorption and steady-state emission (photoluminescence) spectroscopy are the foundational techniques for photophysical characterization. The absorption spectrum reveals the electronic transitions available to the molecule, while the emission spectrum shows the energy and nature of the light emitted from the lowest-energy excited state.

The absorption spectra of iridium(III) phenyl-pyridine complexes typically feature two main regions. rsc.org At higher energies (shorter wavelengths, < 350 nm), intense bands are assigned to spin-allowed π→π* transitions localized on the ligands (¹LC). rsc.org At lower energies (longer wavelengths, > 350 nm), broader, less intense bands appear which are characteristic of metal-to-ligand charge transfer (MLCT) transitions. rsc.orgresearchgate.net These MLCT bands are crucial for visible-light photocatalysis as they allow the complex to absorb photons from the visible spectrum. nih.gov

The emission spectrum is typically a broad, structured band in the blue-to-green region of the spectrum, originating from the phosphorescence of the ³MLCT state. rsc.org The energy of the emission is a good indicator of the triplet state energy (Eₜ), a critical parameter for determining whether the catalyst can activate a specific substrate via energy transfer. rsc.org

Table 2: Comparative Photophysical Data of Related Iridium Complexes

Compound Absorption λₘₐₓ (nm) Emission λₑₘ (nm) Solvent Reference
fac-Ir(ppy)₃ ~375 512 THF researchgate.net

The data shows that fluorination of the phenyl ring on the ligand, as in Ir(dFppy)₃, tends to cause a blue-shift (shift to higher energy) in both the absorption and emission spectra compared to the parent Ir(ppy)₃. This is a common strategy used to tune the photophysical and redox properties of iridium photocatalysts. rsc.org

Applications of Ir Df T Bu Ppy 3 in Academic Research

Photoredox Catalysis with Ir[dF(t-Bu)-ppy]3 as a Photosensitizer

Visible-light photoredox catalysis leverages the ability of a photocatalyst, such as an iridium complex, to absorb light and convert it into chemical energy, facilitating single-electron transfer (SET) processes to initiate organic reactions. researchgate.net Iridium(III) polypyridyl complexes are particularly effective in this role due to their strong absorption in the visible spectrum, long-lived triplet excited states, and tunable redox potentials. researchgate.net The specific ligand architecture of this compound, featuring electron-withdrawing fluorine atoms and electron-donating tert-butyl groups, was strategically designed to create a photocatalyst with a unique combination of high oxidizing power in its excited state and strong reducing ability. Current time information in Bangalore, IN.

A significant application of this compound is in the decarboxylative arylation of α-amino acids. ossila.comacs.orgresearchgate.net This transformation is highly valuable as it converts abundant, biomass-derived amino acids into valuable benzylic amine structures, which are common pharmacophores in drug discovery. Current time information in Bangalore, IN.sigmaaldrich.com Research led by the MacMillan group demonstrated that this compound and its analogue, Ir[p-F(t-Bu)-ppy]3, are highly effective catalysts for this reaction. Current time information in Bangalore, IN.

The proposed mechanism involves the photocatalyst absorbing visible light to reach its excited state. This excited state is a potent enough oxidant to accept an electron from a deprotonated α-amino acid, generating an α-amino radical upon extrusion of CO2. sigmaaldrich.com The reduced catalyst then engages with an aryl halide to complete the catalytic cycle, ultimately forming a Csp3–Csp2 bond. Current time information in Bangalore, IN. The strategic inclusion of electron-donating tert-butyl groups on the pyridine (B92270) ring enhances the reducing ability of the catalyst's excited state, while the fluorine atoms maintain a sufficiently high oxidation potential for the Ir(IV) state to oxidize the amino acid carboxylate. Current time information in Bangalore, IN. This tailored design resulted in superior yields compared to earlier generation photocatalysts under optimized conditions. Current time information in Bangalore, IN.

Table 1: Optimization of Photocatalyst for Decarboxylative Arylation of an α-Amino Acid. Current time information in Bangalore, IN.
EntryPhotocatalystBaseYield (%)
1Ir(ppy)3K2HPO412
2Ir(p-F-ppy)3K2HPO458
3Ir(dFppy)3K2HPO454
4Ir[dF(CF3)ppy]2(dtbbpy)PF6K2HPO4Trace
5Ir[p-F(t-Bu)-ppy]3K2HPO473
6This compoundK2HPO468
7Ir[p-F(t-Bu)-ppy]3CsF83

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful strategy in organic synthesis for streamlining the construction of complex molecules. Photoredox catalysis has become a key enabling technology in this area. While many studies in this field employ the highly oxidizing photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, particularly in combination with nickel catalysis for C(sp3)–H arylation, the principles are broadly applicable. sigmaaldrich.comnih.gov These reactions often proceed through a hydrogen atom transfer (HAT) mechanism, where an excited photocatalyst generates a radical that can abstract a hydrogen atom from an organic substrate. frontiersin.org

For instance, photoredox nickel catalysis has been used for the arylation of α-amino C(sp3)‒H bonds and the regioselective functionalization of ethers like 1,3-dioxolane. sigmaaldrich.com The choice of photocatalyst is critical; its excited-state redox potential must be sufficient to drive the desired single-electron transfer event, whether it be oxidation or reduction of a substrate or a co-catalyst. beilstein-journals.org The strong oxidizing nature of fluorinated iridium complexes makes them suitable for generating reactive intermediates from substrates with high oxidation potentials.

Dual catalytic systems that merge visible-light photoredox catalysis with transition metal catalysis, particularly nickel, have revolutionized cross-coupling reactions. This approach enables the formation of C-O, C-N, and C-S bonds under mild conditions. In many of these systems, a highly reducing photocatalyst like Ir(ppy)3 is preferred because its low excited-state oxidation potential prevents the unwanted oxidation of sensitive nucleophiles (alcohols, amines, thiols).

Conversely, more oxidizing photocatalysts such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 have been shown to be ineffective or detrimental in these specific unified cross-coupling methodologies, as they can interfere with the desired catalytic cycle. The properties of this compound place it between these two extremes. Its design was intended to create a more powerfully reducing excited state than earlier fluorinated catalysts like Ir(dFppy)3, making it potentially suitable for a broader range of reductive transformations while maintaining significant oxidizing power. Current time information in Bangalore, IN. This positions it as a catalyst for reactions requiring a specific and potent redox window that other common catalysts cannot achieve.

Photoredox catalysis is an excellent method for generating acyl radicals from precursors like α-keto acids, which can then participate in a range of synthetic transformations, including acylation and cyclization reactions. For example, upon single-electron oxidation by an excited iridium photocatalyst, an α-keto acid can undergo facile decarboxylation to produce an acyl radical. This reactive intermediate can be trapped by alkenes in radical addition/cyclization cascades to build complex heterocyclic structures.

Many of these transformations utilize the highly oxidizing [Ir(dF(CF3)ppy)2(dtbbpy)]+ catalyst to initiate the process. The reaction mechanism often involves the oxidation of the α-keto acid to generate the acyl radical, which then adds to an internal double or triple bond, followed by a cyclization event to form a new ring system. The final step often involves a reduction of the resulting radical intermediate by the reduced form of the photocatalyst to close the catalytic loop.

The effectiveness of a photocatalyst is determined by its photophysical and electrochemical properties, including its absorption wavelength, excited-state lifetime (τ), quantum yield (Φ), and redox potentials. The choice of catalyst is critical and depends on the specific thermodynamic requirements of the desired reaction. beilstein-journals.org

Ruthenium Complexes : Tris(2,2′-bipyridyl)ruthenium(II), [Ru(bpy)3]2+, is a classic, widely used photocatalyst. It is a moderate oxidant and reductant in its excited state. researchgate.net However, iridium complexes often exhibit superior performance due to longer excited-state lifetimes and more potent redox potentials. For instance, in comparative studies for certain reactions, Ru-based catalysts were found to be unsuccessful where iridium catalysts proved efficient. Current time information in Bangalore, IN.

Iridium(III) Complexes : The family of iridium(III) photocatalysts offers a wide range of tunable redox properties.

Ir(ppy)3 : This homoleptic complex is a very strong photoreductant (E(M/M–) = +0.31 V vs SCE) but a weak photooxidant (E(M+/M) = -1.73 V vs SCE). This makes it ideal for reductive processes and for reactions involving sensitive substrates that are prone to oxidation.

[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 : In stark contrast, this heteroleptic, heavily fluorinated complex is an exceptionally strong photooxidant (E(M/M–) = +1.21 V vs SCE) but a much weaker photoreductant (E(M+/M) = -0.89 V vs SCE). It is the catalyst of choice for oxidizing substrates with very high oxidation potentials. sigmaaldrich.combeilstein-journals.org

This compound : This complex was designed to bridge the properties of other catalysts. As shown in the decarboxylative arylation study (Table 1), it provided significantly higher yields (68%) than the parent Ir(ppy)3 (12%) and the more oxidizing Ir(dFppy)3 (54%). Current time information in Bangalore, IN. However, the extremely oxidizing [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 was completely ineffective for that specific transformation, highlighting the need for a balanced redox profile that this compound provides. Current time information in Bangalore, IN. Its enhanced performance is attributed to a combination of a sufficiently oxidizing Ir(IV) state to engage the amino acid and a more strongly reducing excited state compared to other fluorinated complexes, which is crucial for the aryl halide reduction step. Current time information in Bangalore, IN.

Table 2: Selected Photophysical and Electrochemical Properties of Common Photocatalysts.
PhotocatalystE(M+/M) (V vs SCE)E(M/M–) (V vs SCE)Triplet Energy (ET) (eV)Emission Max (λem) (nm)
Ru(bpy)32+-0.81+0.77-652
Ir(ppy)3-1.73+0.312.50518
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6-0.89+1.21-470
fac-[Ir(sdFppy)3]3–-1.76+1.052.81484

Note: The exact redox potentials for this compound are not listed in the compared sources, but its reactivity profile places it as a strong oxidant and reductant. Current time information in Bangalore, IN.

Application as a Phosphorescent Emitter in Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Cyclometalated iridium(III) complexes are a cornerstone of organic light-emitting diode (OLED) technology. Their effectiveness stems from strong spin-orbit coupling induced by the heavy iridium atom, which allows for efficient intersystem crossing from singlet to triplet excited states. researchgate.net This enables the harvesting of both singlet and triplet excitons generated during electrical excitation, leading to phosphorescent materials with internal quantum efficiencies approaching 100%. acs.org The emission color of these complexes can be widely tuned across the visible spectrum by modifying the chemical structure of the cyclometalating and ancillary ligands. For example, the parent complex Ir(ppy)3 is a benchmark green emitter, while strategic fluorination of the ligands is a common strategy to raise the triplet energy and achieve blue emission. acs.org

Despite being a member of this important class of phosphorescent molecules, this compound is not prominently featured in the scientific literature as an emitter for OLEDs. The vast majority of published research focuses on its application as a photocatalyst. Current time information in Bangalore, IN.ossila.com Commercial suppliers consistently market the compound as a photocatalyst rather than an OLED emitter.

This focus on catalysis is likely a direct consequence of its molecular design. The combination of fluorine and tert-butyl groups creates a molecule with specific, potent redox characteristics optimized for driving chemical reactions. Current time information in Bangalore, IN. These same properties may not be ideal for electroluminescence. For instance, the high redox potentials that make it a powerful photocatalyst could lead to electrochemical instability under the operating conditions of an OLED, potentially causing material degradation and reducing device lifetime. Furthermore, its emission properties, such as color purity and quantum yield in a solid-state film, may not be competitive with iridium complexes specifically designed and optimized for display and lighting applications. sigmaaldrich.com Therefore, while this compound is a phosphorescent complex, its primary and well-documented value in academic research lies in its utility in photoredox catalysis, with no significant reports on its use in electroluminescent devices.

Role in Solar Energy Conversion Research (e.g., Solar Fuels, Water Reduction Catalysis)

Iridium(III) complexes, particularly cyclometalated compounds like this compound, are a major focus of solar energy conversion research. researcher.liferesearchgate.netacs.orgchemie-brunschwig.ch Their appeal stems from their photophysical properties, including strong absorption of visible light, long-lived excited states, and tunable redox potentials, which are essential for photoredox catalysis. acs.orgnih.govrsc.org These properties make them suitable candidates for driving chemical reactions with light, such as the production of solar fuels. This involves converting solar energy into chemical energy stored in fuel molecules, most notably through the splitting of water into hydrogen (H₂) and oxygen or the reduction of carbon dioxide (CO₂). chemie-brunschwig.ch

While the broader class of iridium(III) complexes is heavily investigated for these applications, specific research focusing on this compound in solar fuel generation or water reduction catalysis is not prominent in the published literature. Most studies in this area utilize other well-established iridium-based photosensitizers. For instance, research has demonstrated the photocatalytic capabilities of related heteroleptic iridium(III) complexes. One such complex, Ir(dF(CF₃)ppy)₂(dtbbpy), has been shown to effectively catalyze the photoinduced reduction of water to produce hydrogen. acs.org In these systems, the iridium complex absorbs light, creating a long-lived, high-energy excited state that can transfer an electron to a catalyst or substrate, initiating the water reduction cycle. acs.orgchinesechemsoc.org

Another area of active research is the immobilization of iridium photosensitizers onto semiconductor surfaces, like TiO₂, to create heterogeneous systems for photocatalytic hydrogen production. mdpi.com Studies have shown that modifying the ligands of iridium complexes with anchoring groups, such as phosphonate (B1237965) or carboxylate moieties, can enhance the efficiency and stability of these water-splitting systems. mdpi.comrsc.org

The table below summarizes the performance of a representative iridium complex in photocatalytic hydrogen generation, illustrating the potential of this class of compounds in solar energy conversion.

Photosensitizer SystemSacrificial DonorCatalystH₂ Turnover Number (TON)Duration (h)
Ir2@Pt-TiO₂Ascorbic AcidPt-TiO₂3670120
Ir1@Pt-TiO₂Ascorbic AcidPt-TiO₂2553120
[Ir(ppy)₂(dcbpy)]⁺@TiO₂Ascorbic AcidPt-TiO₂<500120
Data sourced from a study on iridium complexes with phosphonate (Ir2) and carboxylate (Ir1) anchoring groups. mdpi.com

Although direct data for this compound is lacking in this specific application, its structural similarity to other effective iridium photosensitizers suggests potential utility in solar fuel research, an area that continues to be actively explored.

Investigation of Water-Soluble Analogues for Aqueous Photochemistry

A significant challenge in applying many iridium(III) photocatalysts, including homoleptic complexes like this compound, is their inherent hydrophobicity. researcher.liferesearchgate.netnih.gov These compounds are typically soluble only in organic solvents, which limits their use in biological systems or environmentally friendly aqueous media. researchgate.net To overcome this, substantial research has been dedicated to developing water-soluble analogues of these powerful photocatalysts. acs.orgnih.gov

The primary strategy involves chemically modifying the ligands to introduce polar or charged functional groups. researchgate.netnih.gov These modifications render the entire complex soluble in water, enabling its use in aqueous photochemistry and biocatalysis. Common functional groups used for this purpose include:

Sulfonate groups (-SO₃⁻): Direct sulfonation of the phenylpyridine ligands is a highly effective method for creating anionic, water-soluble iridium complexes. nih.gov

Quaternary ammonium (B1175870) groups (-NMe₃⁺): Introducing these cationic groups, often on an ancillary ligand, also imparts water solubility. researchgate.net

Polyethylene glycol (PEG) chains: PEGylation is another technique used to enhance water solubility and biocompatibility. researchgate.netwhiterose.ac.uk

Research by Wenger and coworkers, for example, demonstrated the creation of highly water-soluble analogues of fac-Ir(ppy)₃ by decorating the ligands with sulfonate groups. nih.gov These new compounds, such as [Ir(sppy)₃]³⁻, not only dissolve in water but also retain the favorable electrochemical and photophysical properties of the parent complex. nih.gov Similarly, water-soluble variants of the heteroleptic complex [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ have been synthesized by replacing the tert-butyl groups with quaternary ammonium functionalities, allowing for applications like protein modification in physiologically relevant conditions. researchgate.net

These water-soluble catalysts have opened new avenues of research, particularly in combining photoredox catalysis with enzymatic catalysis. researcher.lifeacs.org For instance, a water-soluble iridium complex was used to photocatalyze the reduction of an imine to a racemic amine mixture in an aqueous environment. nih.gov An enzyme (monoamine oxidase) present in the same solution then selectively oxidized one enantiomer back to the imine, leading to the accumulation of the desired single-enantiomer amine product. acs.orgnih.gov

The following table compares the properties of a parent lipophilic iridium complex with its water-soluble sulfonated analogues, highlighting the successful transfer of key photocatalytic properties to an aqueous system.

ComplexAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Excited-State Lifetime τ₀ (ns)Ground-State Oxidation E⁰ₒₓ (V vs SCE)Excited-State Oxidation E*ₒₓ (V vs SCE)
fac-[Ir(ppy)₃]37551019000.77-1.73
fac-[Ir(sppy)₃]³⁻36052216250.76-1.89
fac-[Ir(sFppy)₃]³⁻33849621650.91-1.85
fac-[Ir(sdFppy)₃]³⁻33048421101.05-1.76
Data for fac-[Ir(ppy)₃] in CH₃CN; data for sulfonated complexes in aqueous NaOH solution. nih.gov

While specific water-soluble derivatives of this compound are not explicitly detailed in these key studies, the established synthetic methodologies are broadly applicable and demonstrate a clear pathway for developing such analogues for advanced applications in aqueous-phase photochemistry.

Mechanistic Investigations of Ir Df T Bu Ppy 3 Mediated Processes

Photoinduced Electron Transfer (SET) Processes (Oxidative and Reductive Quenching)

Photoredox catalysis is initiated by the absorption of visible light by the photocatalyst, promoting it to a long-lived photoexcited state (*IrIII). princeton.edu This excited state is a potent single-electron transfer (SET) agent, capable of engaging in either an oxidative or a reductive quenching cycle, depending on the nature of the substrate. aip.orgbeilstein-journals.orgaip.orged.ac.uk

Oxidative Quenching: In this pathway, the excited photocatalyst (*IrIII) donates an electron to a suitable acceptor (A), resulting in the formation of a reduced substrate (A•−) and the oxidized form of the catalyst (IrIV). beilstein-journals.org The ground state of the catalyst (IrIII) is then regenerated by accepting an electron from a donor (D), which in turn becomes oxidized (D•+). beilstein-journals.org This process can be summarized by the Rehm-Weller equation, which relates the Gibbs free energy change (ΔGPET) to the redox potentials of the catalyst and the substrate. sigmaaldrich.com For an oxidative quenching cycle to be thermodynamically favorable, the excited state oxidation potential of the catalyst must be more negative than the reduction potential of the acceptor. sigmaaldrich.com An example of this is the reduction of arene substrates by the highly reducing excited state of fac-Ir(ppy)3. sigmaaldrich.com

Reductive Quenching: Conversely, in a reductive quenching cycle, the excited photocatalyst (*IrIII) accepts an electron from a donor substrate (D), leading to the formation of an oxidized substrate (D•+) and the reduced form of the catalyst (IrII). beilstein-journals.orgsigmaaldrich.com The catalytic cycle is closed when the IrII species transfers an electron to an acceptor (A), regenerating the ground state IrIII catalyst. beilstein-journals.org This pathway is favored when the excited state reduction potential of the catalyst is more positive than the oxidation potential of the donor. sigmaaldrich.com Many iridium complexes, including those from the Ir[dF(CF3)ppy]2(dtbbpy)+ family, are potent photooxidants and are frequently used to oxidize substrates like amines or carboxylates. rsc.orgrsc.org For instance, the excited state of Ir[dF(CF3)ppy]2(dtbbpy)PF6 is a strong oxidant, capable of oxidizing substrates that are difficult to oxidize with other common photocatalysts. rsc.org

The choice between an oxidative and reductive quenching pathway is dictated by the specific redox properties of the substrates and the photocatalyst employed. rsc.org The table below presents the key redox potentials for a representative iridium photocatalyst, illustrating its dual capacity as both a photoreductant and a photooxidant.

Catalyst E (M+/M)E (M/M–)Excited State Lifetime (τ) Reference
Ir[dF(CF3)ppy)2(dtbbpy)+-0.89 V+1.21 V2.3 µs princeton.edu
Potentials are versus SCE.

Identification and Characterization of Transient Reactive Intermediates (e.g., Acyl Radicals, IrII, IrH+, IrH3, ³IrIII) using spectroscopic methods and DFT*

A deep understanding of photoredox-mediated reactions requires the identification and characterization of the transient intermediates that are formed during the catalytic cycle. Techniques such as transient absorption spectroscopy, time-resolved infrared (TRIR) spectroscopy, and computational methods like Density Functional Theory (DFT) have been instrumental in this endeavor. rsc.orgresearchgate.net

³IrIII : Upon irradiation with visible light, the ground state Ir(III) photocatalyst is excited to a singlet state, which rapidly undergoes intersystem crossing to form the long-lived triplet excited state (³IrIII*). rsc.org This species is the key photoactive intermediate responsible for initiating the electron transfer process. rsc.org Its decay can be efficiently quenched by substrates, as observed in decarboxylative 1,4-addition reactions of α-keto acids. rsc.org

IrII : The reduced form of the photocatalyst, Ir(II), is a pivotal intermediate in reductive quenching cycles. rsc.org It is generated after the ³IrIII* state accepts an electron from a donor. rsc.org The formation of Ir(II) has been directly observed using time-resolved spectroscopy, providing clear evidence for the electron transfer quenching mechanism. rsc.org However, kinetic studies have sometimes revealed that the decay of Ir(II) follows first-order kinetics, suggesting it may not always be the species responsible for the final electron return to complete the catalytic cycle. rsc.org

Acyl Radicals : In reactions involving the decarboxylation of α-keto acids, acyl radicals are generated as key intermediates. rsc.org This occurs after the initial photoinduced electron transfer from the α-keto acid to the excited photocatalyst, followed by the rapid expulsion of CO2. rsc.org These highly reactive acyl radicals can then be trapped by various radical acceptors. rsc.org

IrH+ and IrH3 : In some catalytic systems, particularly those involving proton sources, the Ir(II) species can undergo further transformation. rsc.org For instance, protonation of Ir(II) can lead to the formation of an IrH+ species. rsc.org This intermediate has been observed to be surprisingly stable on the millisecond timescale. rsc.org Further reduction and protonation steps can lead to the formation of IrH3. rsc.org DFT calculations and spectroscopic evidence support the involvement of these iridium hydride species in multiphoton tandem photoredox catalysis, where IrH3 can act as a co-photosensitizer in a second photoredox cycle. rsc.org

The table below summarizes some of the key transient species and the methods used for their characterization.

Intermediate Generation Method Characterization Technique(s) Key Findings Reference
³IrIIIPhotoexcitation of Ir(III)Time-resolved spectroscopyEfficiently quenched by substrates like α-keto acids. rsc.org
IrIIReductive quenching of ³IrIIITime-resolved spectroscopy, SpectroelectrochemistryDirect evidence for electron transfer; can be a precursor to other Ir species. rsc.org
Acyl RadicalDecarboxylation of α-keto acidsTrapping experimentsHighly reactive species that adds to Michael acceptors. rsc.org
IrH+Protonation of IrIITransient absorption spectroscopySurprisingly stable intermediate. rsc.org
IrH3Reduction/protonation of IrH+Emission and FTIR spectroscopy, DFTActs as a co-photosensitizer in multiphoton processes. rsc.org

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) represents a crucial mechanistic pathway in many photoredox reactions, allowing for the activation of substrates with high oxidation potentials that are inaccessible through simple single-electron transfer. rsc.orgacs.org PCET involves the concerted or stepwise transfer of both an electron and a proton. acs.orgresearchgate.net This mechanism is particularly relevant for the activation of C-H, N-H, and O-H bonds. rsc.orgacs.org

There are three main pathways for PCET:

Stepwise Electron Transfer followed by Proton Transfer (ETPT) researchgate.net

Stepwise Proton Transfer followed by Electron Transfer (PTET) researchgate.net

Concerted Electron-Proton Transfer (CEPT) researchgate.net

In the context of Ir[dF(t-Bu)-ppy]3-mediated processes, PCET can be involved in the generation of key radical intermediates. For instance, in Ir/Ni dual catalytic systems for C(sp3)–H functionalization, a PCET process involving the photoexcited iridium catalyst and an organic substrate like tetrahydrofuran (B95107) (THF) can generate an α-carbon-centered radical. chinesechemsoc.org DFT calculations have been employed to explore the feasibility of different PCET pathways, such as a stepwise process involving an oxidized Ir(IV) species abstracting a proton and an electron from the substrate. chinesechemsoc.org A recent study also demonstrated that covalently attaching a benzimidazole-phenol (BIP) moiety, capable of undergoing PCET, to an iridium photocatalyst can significantly slow down charge recombination rates, highlighting the potential of designing catalysts with integrated PCET functionalities. osti.gov

Dual Catalysis Mechanisms involving this compound (e.g., Ir/Ni Dual Catalysis)

A significant advancement in photoredox catalysis has been the development of dual catalytic systems, where the iridium photocatalyst operates in concert with another transition metal catalyst, most commonly nickel. princeton.educhinesechemsoc.org This synergistic approach allows for the coupling of radical intermediates generated by the photoredox cycle with organometallic cross-coupling cycles, enabling transformations that are not possible with either catalyst alone. acs.org

In a typical Ir/Ni dual catalytic cycle for C(sp2)-C(sp3) cross-coupling, the reaction is initiated by the iridium photocatalyst. nih.gov

Radical Generation : The excited Ir(III) photocatalyst oxidizes an alkyl precursor (e.g., an alkyltrifluoroborate salt) via a reductive quenching pathway to generate an alkyl radical and the reduced Ir(II) species. nih.gov

Nickel Cycle Modulation : Concurrently, a Ni(0) complex undergoes oxidative addition with an aryl halide to form a Ni(II)-aryl species. princeton.edunih.gov

Radical Capture : This Ni(II)-aryl complex, or alternatively the initial Ni(0) or a Ni(I) species, captures the photochemically generated alkyl radical. nih.gov This step often leads to a high-valent Ni(III) intermediate. princeton.edunih.gov

Reductive Elimination : The Ni(III) intermediate undergoes rapid reductive elimination to form the desired C-C bond and a Ni(I) species. princeton.edunih.gov

Catalyst Regeneration : The Ni(I) species is then reduced by the Ir(II) complex back to Ni(0), regenerating the active nickel catalyst and closing both the nickel and iridium catalytic cycles. princeton.edunih.gov

DFT calculations have been crucial in elucidating the energetics of these dual catalytic cycles, confirming the feasibility of the proposed Ni(I)/Ni(III) or Ni(0)/Ni(II)/Ni(III) pathways. nih.gov These studies have shown that the key steps, such as radical capture and reductive elimination from the Ni(III) center, are often thermodynamically favorable and kinetically accessible. nih.gov

An alternative mechanism in Ir/Ni dual catalysis involves an oxidative quenching cycle of the iridium photocatalyst. chinesechemsoc.org In this scenario, the excited *Ir(III) can be oxidatively quenched by a Ni(II) complex to generate Ir(IV) and a reactive Ni(I) species, which then enters the nickel catalytic cycle. chinesechemsoc.org The resulting Ir(IV) is a powerful oxidant capable of generating radical species from substrates via a PCET process. chinesechemsoc.org

Kinetic and Thermodynamic Analyses of Catalytic Cycles and Rate-Determining Steps

Understanding the kinetics and thermodynamics of each elementary step in a photoredox catalytic cycle is essential for reaction optimization and identifying the rate-determining step (RDS). rsc.org Various experimental and computational techniques are employed for this purpose.

Experimental Kinetic Studies:

Stern-Volmer Analysis : Luminescence quenching experiments are widely used to determine the bimolecular quenching rate constants (kq) of the excited photocatalyst by various substrates. aip.orgresearchgate.net Plotting the ratio of emission intensity in the absence and presence of a quencher (I0/I) against the quencher concentration yields the Stern-Volmer constant (Ksv), from which kq can be calculated if the excited-state lifetime is known. aip.org These studies provide quantitative data on the efficiency of the initial electron transfer step. researchgate.net

Kinetic Isotope Effect (KIE) Studies : KIE experiments are performed to determine whether a specific bond cleavage (e.g., C-H bond cleavage) is involved in the rate-determining step of the reaction. nih.gov A significant KIE value suggests that bond breaking is part of the RDS. nih.gov

Reaction Progress Monitoring : Techniques like HPLC and NMR spectroscopy are used to monitor the concentration of reactants, products, and intermediates over time, providing data for determining reaction rates and orders.

Thermodynamic Analysis:

Cyclic Voltammetry (CV) : CV is used to measure the ground-state redox potentials of the photocatalyst and substrates. rsc.org These values, combined with the spectroscopically determined excited-state energy (E0,0), allow for the calculation of the excited-state redox potentials using the Rehm-Weller equation. sigmaaldrich.comrsc.org This provides a thermodynamic assessment of the feasibility of the proposed electron transfer steps. sigmaaldrich.com

Computational Analysis:

Density Functional Theory (DFT) : DFT calculations are a powerful tool for mapping the entire energy profile of a catalytic cycle. chinesechemsoc.orgnih.gov They can be used to calculate the Gibbs free energy changes (ΔG) and activation barriers (ΔG‡) for each elementary step, including electron transfer, radical addition, and reductive elimination. chinesechemsoc.orgnih.gov These calculations help to identify the most likely reaction pathway and pinpoint the rate-determining step. For example, in an Ir/Ni dual catalytic system, DFT calculations identified the σ-bond metathesis step as rate-determining. chinesechemsoc.org

By combining these experimental and computational approaches, a comprehensive picture of the reaction mechanism can be constructed, enabling a deeper understanding and more rational development of photoredox-catalyzed transformations.

Analysis Technique Information Gained Example Application Reference
Stern-Volmer QuenchingBimolecular quenching rate constant (kq)Measuring the rate of electron transfer from amines to *Ir[dF(CF3)ppy]2(dtbbpy)+. researchgate.net
Cyclic Voltammetry (CV)Ground and excited-state redox potentialsDetermining the thermodynamic feasibility of a PET step. sigmaaldrich.comrsc.org
Kinetic Isotope Effect (KIE)Involvement of bond breaking in RDSProbing the C-H functionalization step in a Ni-catalyzed reaction. nih.gov
DFT CalculationsReaction energy profiles, transition statesIdentifying the rate-determining step in an Ir/Ni dual catalytic cycle. chinesechemsoc.orgnih.gov

Compound Names

Abbreviation/Name Full Chemical Name
This compoundTris[2-(2,4-difluoro-5-tert-butylphenyl)pyridinato-C2,N]iridium(III)
Ir[dF(CF3)ppy]2(dtbbpy)PF6Bis2-(2,4-difluorophenyl)-5-(trifluoromethyl)phenylpyridinato-C2,Niridium(III) hexafluorophosphate
fac-Ir(ppy)3fac-Tris(2-phenylpyridinato-C2,N)iridium(III)
Ir[dF(CF3)ppy]2(bpy)·PF6Bis2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridineiridium(III) hexafluorophosphate
[Ir(dFCF3ppy)2(dtbbpy)]+Bis2-(2,4-difluorophenyl)-5-(trifluoromethyl)phenylpyridinato-C2,Niridium(III) cation
Ni(dtbbpy)Cl2(4,4'-Di-tert-butyl-2,2'-bipyridine)nickel(II) chloride
Ru(bpy)3(PF6)2Tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate

Q & A

Q. What are the structural characteristics of Ir[dF(t-Bu)-ppy]₃, and how do they influence its photophysical properties?

Ir[dF(t-Bu)-ppy]₃ is a facially coordinated octahedral iridium(III) complex with three cyclometalated ligands. The fluorine atoms on the phenylpyridine (ppy) ligands and the bulky tert-butyl (t-Bu) groups enhance steric and electronic effects, improving photostability and tuning emission wavelengths. Structural confirmation requires X-ray crystallography, NMR, and DFT calculations to correlate geometry with luminescence efficiency .

Q. What synthetic protocols are commonly used to prepare Ir[dF(t-Bu)-ppy]₃, and what are the critical reaction parameters?

Synthesis typically involves refluxing iridium(III) chloride hydrate with the cyclometalating ligand (e.g., p-tBu-ppy) in a 2-ethoxyethanol/water mixture under inert atmosphere. Ligand-to-metal stoichiometry (3:1), reaction temperature (110–130°C), and purification via column chromatography are critical for yield and purity. Side products like chloride-bridged dimers must be monitored using mass spectrometry .

Q. How is Ir[dF(t-Bu)-ppy]₃ characterized for purity and photophysical performance?

Key techniques include:

  • UV-Vis and PL spectroscopy to determine absorption/emission profiles.
  • Cyclic voltammetry to assess redox potentials (HOMO/LUMO levels).
  • HPLC-MS to verify purity (>99%) and detect trace impurities.
  • Lifetime measurements (nanosecond to microsecond range) to evaluate excited-state dynamics .

Q. What are the primary applications of Ir[dF(t-Bu)-ppy]₃ in academic research?

It is widely used as a photocatalyst in cross-coupling reactions (e.g., C–C bond formation) and as an emissive layer in OLEDs. Its high triplet-state energy (~2.6 eV) and long lifetime make it suitable for energy transfer studies and light-driven catalysis .

Advanced Research Questions

Q. How can researchers optimize Ir[dF(t-Bu)-ppy]₃’s photocatalytic efficiency in nickel-catalyzed cross-coupling reactions?

Systematic screening of co-catalysts (e.g., NiCl₂), ligands (e.g., 4,4’-di-tBu-bipyridine), and reductants (e.g., Hantzsch ester) is essential. Kinetic studies (e.g., Stern-Volmer quenching) and transient absorption spectroscopy can identify rate-limiting steps. For example, replacing Ir(ppy)₃ with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ improved yields in a model reaction by 50% .

Q. What strategies address conflicting data in Ir[dF(t-Bu)-ppy]₃’s emission quantum yield (Φ) across studies?

Discrepancies in Φ values often arise from solvent polarity, oxygen quenching, or instrumental calibration. Standardize measurements using degassed solvents, integrate sphere setups, and reference dyes (e.g., coumarin 153). Reproducibility requires detailed reporting of experimental conditions .

Q. How do ligand modifications (e.g., fluorination, bulky substituents) affect Ir[dF(t-Bu)-ppy]₃’s stability under operational conditions?

Fluorination reduces non-radiative decay by rigidifying the ligand framework, while t-Bu groups minimize aggregation-caused quenching. Accelerated aging tests (e.g., prolonged light exposure in OLED devices) combined with FTIR and XPS can quantify degradation pathways like ligand dissociation or oxidation .

Q. What computational methods are effective for modeling Ir[dF(t-Bu)-ppy]₃’s excited-state dynamics?

Time-dependent DFT (TD-DFT) with hybrid functionals (e.g., B3LYP) and solvent models (e.g., PCM) accurately predict absorption/emission spectra. Spin-orbit coupling (SOC) calculations are critical for intersystem crossing rates. Validate predictions with experimental transient absorption data .

Q. How can researchers resolve contradictions in mechanistic pathways involving Ir[dF(t-Bu)-ppy]₃ in dual catalytic systems?

Use isotopic labeling (e.g., deuterated substrates), radical trapping agents (e.g., TEMPO), and operando spectroscopy (EPR, UV-Vis) to distinguish between energy transfer (EnT) and electron transfer (ET) mechanisms. For example, in Ni/Ir-catalyzed reactions, EnT dominates when Ir[dF(t-Bu)-ppy]₃’s triplet state directly activates the substrate .

Q. What are the best practices for integrating Ir[dF(t-Bu)-ppy]₃ into reproducible experimental workflows?

  • Pre-experiment: Standardize catalyst batch synthesis and characterization.
  • In situ monitoring: Use HPLC or GC-MS to track reaction progress.
  • Data sharing: Publish raw spectral data, crystallographic files (CIF), and computational input files in repositories like Zenodo .

Methodological Frameworks for Research Design

How to formulate a research question on Ir[dF(t-Bu)-ppy]₃ using the FINER criteria?

  • Feasible: Ensure access to iridium precursors and glovebox facilities.
  • Novel: Investigate understudied applications (e.g., photodynamic therapy).
  • Ethical: Avoid toxic solvents (e.g., replace dichloromethane with ethyl acetate).
  • Relevant: Align with trends in sustainable catalysis or energy materials .

Q. What experimental controls are critical when studying Ir[dF(t-Bu)-ppy]₃’s catalytic activity?

  • Negative controls: Reactions without catalyst, light, or co-catalyst.
  • Positive controls: Benchmark against established catalysts (e.g., Ru(bpy)₃²⁺).
  • Internal standards: Use deuterated analogs for quantification in MS analysis .

Data Management and Reproducibility

Q. How to design a data management plan (DMP) for studies involving Ir[dF(t-Bu)-ppy]₃?

  • Metadata: Document synthesis conditions (temperature, solvent ratios), instrument settings (slit widths, excitation wavelengths).
  • Storage: Use FAIR-compliant repositories (e.g., ChemRxiv, Figshare) for raw spectra, crystallographic data, and kinetic traces.
  • Ethics: Disclose conflicts of interest (e.g., catalyst supplier partnerships) .

Q. What peer-review checklists improve reproducibility in Ir[dF(t-Bu)-ppy]₃ research?

  • MIASE guidelines: Detail experimental protocols (e.g., degassing methods).
  • ARRIVE 2.0: For photophysical studies, report sample size (n ≥ 3 replicates) and statistical tests (e.g., ANOVA for Φ comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.